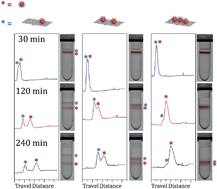High-speed, high-purity separation of gold nanoparticle–DNA origami constructs using centrifugation†
Soft Matter Pub Date: 2014-07-23 DOI: 10.1039/C4SM01071J
Abstract
DNA origami is a powerful platform for assembling gold nanoparticle constructs, an important class of nanostructure with numerous applications. Such constructs are assembled by the association of complementary DNA oligomers. These association reactions have yields of <100%, requiring the development of methods to purify the desired product. We study the performance of centrifugation as a separation approach by combining optical and hydrodynamic measurements and computations. We demonstrate that bench-top microcentrifugation is a simple and efficient method of separating the reaction products, readily achieving purities of >90%. The gold nanoparticles play a number of critical roles in our system, functioning not only as integral components of the purified products, but also as hydrodynamic separators and optical indicators of the reaction products during the purification process. We find that separation resolution is ultimately limited by the polydispersity in the mass of the gold nanoparticles and by structural distortions of DNA origami induced by the gold nanoparticles. Our study establishes a methodology for determining the design rules for nanomanufacturing DNA origami–nanoparticle constructs.

Recommended Literature
- [1] MIL-88A@polyoxometalate microrods as an advanced anode for high-performance lithium ion batteries†
- [2] Contents list
- [3] Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative
- [4] Direct observation of Mg2+ complexes in ionic liquid solutions by 31Mg β-NMR spectroscopy†
- [5] Self-assembled monolayers ofn-hexanethiol and 6-[2′,5′-di(2″-thienyl)pyrrol-1′-yl]hexanethiol on polycrystalline nickel substrates
- [6] Foods and drugs analysis
- [7] Improving the electrical properties of carbon nanotubes with interhalogen compounds
- [8] Monoisoamyl DMSA reduced copper-induced neurotoxicity by lowering 8-OHdG level, amyloid beta and Tau protein expressions in Sprague-Dawley rats†
- [9] Assessment of theoretical prediction of the NMR shielding tensor of 195PtClxBr6−x2− complexes by DFT calculations: experimental and computational results†
- [10] Molecular and supramolecular features of oxo-peroxovanadium complexes containing O3N, O2N2 and ON3 donor sets†










